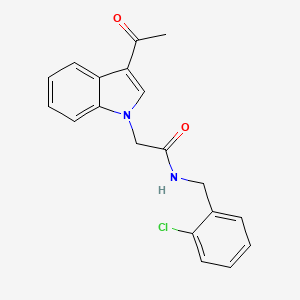

2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

CAS No.:

Cat. No.: VC9682273

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17ClN2O2 |

|---|---|

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C19H17ClN2O2/c1-13(23)16-11-22(18-9-5-3-7-15(16)18)12-19(24)21-10-14-6-2-4-8-17(14)20/h2-9,11H,10,12H2,1H3,(H,21,24) |

| Standard InChI Key | RQOMHLKBNMRCEG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-(3-Acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide consists of an indole scaffold substituted at the 1-position with an acetylated acetamide side chain and a 2-chlorobenzyl group (Figure 1). The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the central pharmacophore. Key modifications include:

-

3-Acetyl group: Enhances electron-withdrawing effects, potentially influencing receptor binding .

-

N-(2-Chlorobenzyl)acetamide: Introduces steric bulk and hydrophobic interactions, with the chlorine atom at the ortho position affecting molecular polarity .

Table 1: Molecular Properties of 2-(3-Acetyl-1H-Indol-1-yl)-N-(2-Chlorobenzyl)Acetamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇ClN₂O₂ |

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3Cl |

| Topological Polar Surface Area | 58.4 Ų |

Data derived from structural analogs

Positional Isomerism Considerations

The 2-chlorobenzyl variant differs from the well-studied 4-chlorobenzyl isomer in spatial arrangement. Ortho-substitution introduces steric hindrance near the acetamide linkage, potentially altering:

-

Solubility: Reduced solubility in aqueous media due to increased hydrophobicity .

-

Receptor Binding: Conformational changes may affect interactions with biological targets like tubulin or kinase enzymes .

Synthesis and Optimization Strategies

General Synthesis Pathway

While no explicit protocols for the 2-chloro derivative are documented, the synthesis of its 4-chloro analog follows a multi-step route :

-

Indole Alkylation: Reacting indole with 2-chlorobenzyl bromide under basic conditions to form 1-(2-chlorobenzyl)indole.

-

Acetylation: Introducing the acetyl group at the 3-position using acetic anhydride and Lewis acids.

-

Acetamide Formation: Coupling the acetylated indole with chloroacetyl chloride, followed by amidation with 2-chlorobenzylamine.

Table 2: Critical Reaction Parameters for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole Alkylation | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 72–85 |

| Acetylation | Acetic anhydride, AlCl₃, 0°C → RT | 68–75 |

| Amidation | Chloroacetyl chloride, Et₃N, THF | 60–65 |

Adapted from methods for 4-chloro analog

Challenges in Ortho-Substituted Derivatives

Synthesizing the 2-chloro variant presents unique hurdles:

-

Steric Effects: Ortho-substitution impedes nucleophilic attack during alkylation, necessitating higher temperatures or prolonged reaction times .

-

Purification: Chromatographic separation becomes complex due to similar polarities of byproducts .

Future Research Directions

Comparative Studies of Positional Isomers

-

Activity Profiling: Screen 2-chloro and 4-chloro derivatives against identical cancer cell lines (e.g., MCF-7, A549) to assess positional effects.

-

ADMET Prediction: Computational modeling of absorption differences mediated by chlorine orientation.

Synthetic Methodology Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume